molecular formula C8H12N2O2 B2980916 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1540383-56-9

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Cat. No.: B2980916
CAS No.: 1540383-56-9
M. Wt: 168.196
InChI Key: YJSJARAPVZKFMR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with butanoic acid derivatives. One common method is the condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and butanoic acid in the presence of a suitable catalyst . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-(1H-pyrazol-4-yl)propanoic acid
  • 4-(1H-pyrazol-4-yl)butanoic acid

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C8H12N2O2, with a molecular weight of 168.19 g/mol. The compound features a hydrophilic carboxylic acid group and a hydrophobic pyrazole ring, which contribute to its diverse chemical reactivity and potential therapeutic applications .

Structural Characteristics

PropertyValue
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
IUPAC Name3-(1-methylpyrazol-4-yl)butanoic acid
CAS Number1540383-56-9
Synonyms3-(1-methylpyrazol-4-yl)butanoic acid

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory properties, similar to other pyrazole derivatives. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Specifically, this compound may selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Docking studies have suggested that this compound interacts favorably with COX enzymes, providing insights into its mechanism of action as an anti-inflammatory agent. Further in vivo experiments are necessary to confirm these interactions and elucidate the compound's biological efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Study on COX Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition against COX enzymes in vitro, suggesting potential therapeutic applications in managing inflammatory diseases.
  • Toxicity and Safety Assessment : Toxicological evaluations indicate that while the compound exhibits promising biological activity, further assessments are necessary to determine its safety profile for clinical applications .

Comparative Analysis with Related Compounds

The following table illustrates how this compound compares with structurally similar compounds in terms of biological activity:

Compound NameStructural FeaturesUnique Characteristics
3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid Contains a carbamoyl groupPotentially enhanced solubility and bioactivity
3-(5-chlorofuran-2-yl)-5-methylpyrazole Furan ring substitutionDifferent pharmacokinetic properties
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid Nitro group additionIncreased potency against certain inflammatory pathways

This comparative analysis highlights the diversity within the pyrazole family and emphasizes how modifications can lead to variations in biological activity and therapeutic potential.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSJARAPVZKFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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